N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide
Description
N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core. The molecule is substituted at position 2 with a phenyl group and at position 3 with a 3-(trifluoromethyl)benzamide moiety. Such derivatives are often explored in medicinal chemistry due to their structural complexity and tunable physicochemical properties. Structural characterization of such compounds typically employs crystallographic tools like SHELXL for refinement and ORTEP for visualization .
Properties
IUPAC Name |
N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2S/c20-19(21,22)13-6-4-5-12(9-13)18(26)23-17-15-10-28(27)11-16(15)24-25(17)14-7-2-1-3-8-14/h1-9H,10-11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYYIKXNPXGDIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thieno[3,4-c]pyrazole Core: This step often involves the cyclization of a suitable precursor, such as a 2-phenylthioamide, with hydrazine derivatives under acidic or basic conditions.
Oxidation: The resulting thieno[3,4-c]pyrazole intermediate is then oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce the oxido group.
Amidation: The final step involves the coupling of the oxidized intermediate with 3-(trifluoromethyl)benzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially altering the oxido group or other reactive sites.
Reduction: Reduction reactions may target the oxido group, converting it back to a hydroxyl or other functional group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings or the thieno[3,4-c]pyrazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield further oxidized derivatives, while substitution could introduce new functional groups, enhancing the compound’s reactivity or specificity.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its structure allows for interesting interactions in organic synthesis and catalysis.
Biology and Medicine
In medicinal chemistry, N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide is investigated for its potential as a therapeutic agent. Its unique structure may interact with biological targets in novel ways, offering possibilities for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, useful in fields like electronics or photonics.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The oxido group and the trifluoromethylbenzamide moiety may play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of thieno[3,4-c]pyrazole derivatives, with structural analogs differing in substituents at the pyrazole (R1) and benzamide (R2) positions. Below is a comparative analysis based on substituent variations and inferred properties:
Table 1: Substituent Comparison of Thieno[3,4-c]pyrazole Derivatives
Key Observations:
The 3-chlorophenyl substituent in the analog () combines moderate EW effects with increased lipophilicity relative to the target’s phenyl group.
Steric and Geometric Considerations :
- The tert-butyl group () introduces significant steric bulk, which may hinder molecular packing or binding interactions compared to the planar phenyl/chlorophenyl groups in other derivatives.
- The 5-oxido group in the target compound could enhance solubility via polarity, whereas the 5-oxo (keto) group in ’s analog may favor tautomerization or hydrogen bonding .
Halogen-Specific Properties :
- Iodo () provides high atomic polarizability, useful in radiopharmaceuticals or heavy-atom derivatization, but may reduce solubility. Fluoro () offers minimal steric impact and improved membrane permeability .
Research Findings and Implications
While the provided evidence lacks explicit biological or physicochemical data, structural trends suggest:
- Lipophilicity : The target compound’s CF₃ group likely increases logP compared to the 2-fluoro analog but reduces it relative to the iodo derivative.
- Crystallographic Characterization : Derivatives in this class are routinely analyzed via SHELX-based refinement (e.g., bond lengths, angles) and ORTEP-generated diagrams, ensuring structural accuracy .
Biological Activity
N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide, also known as WAY-616204, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C19H17N3O2S
- Molecular Weight : 351.42 g/mol
- CAS Number : 957624-87-2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thieno[3,4-c]pyrazole core followed by functionalization with trifluoromethyl and benzamide groups. Detailed synthetic routes can be found in various chemical literature sources.
Antifungal Activity
Recent studies have highlighted the compound's antifungal properties. For instance, a related compound demonstrated excellent in vitro activity against Sclerotinia sclerotiorum, with an effective concentration (EC50) of 0.20 mg/L, which is comparable to established fungicides like Fluxapyroxad (EC50 = 0.12 mg/L) .
| Compound | Target Pathogen | EC50 (mg/L) |
|---|---|---|
| WAY-616204 | Sclerotinia sclerotiorum | 0.20 |
| Fluxapyroxad | Sclerotinia sclerotiorum | 0.12 |
Cytotoxicity and Antiviral Activity
In cytotoxicity assays conducted on MDBK cells, the compound was tested for its viability effects alongside antiviral assays. The results indicated that while it exhibits some cytotoxic effects, its antiviral potential remains promising .
Structure-Activity Relationships (SAR)
The inclusion of a trifluoromethyl group has been shown to enhance the potency of compounds in inhibiting various biological targets. For example, modifications at specific positions on the aromatic rings can lead to significant changes in biological activity .
Key Findings in SAR Studies:
- Trifluoromethyl Group : Enhances biological activity by improving binding affinity to target proteins.
- Phenolic Substituents : Variations in substituents can lead to improved or diminished activity against specific pathogens.
Case Studies
-
Zebrafish Embryo Toxicity Study :
A study evaluated the toxicity of related compounds on zebrafish embryos, indicating that structural modifications can lead to varied toxicity profiles, providing insights into the safety and efficacy of these compounds in potential therapeutic applications . -
In Vivo Efficacy :
In vivo experiments have shown that certain derivatives exhibit excellent protective fungicidal activity with high inhibitory rates against fungal infections when administered at specific concentrations .
Q & A
Q. Table 1: Key Reaction Parameters from Literature
| Compound | Reagent(s) | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 6 | NH₂OH·HCl | Ethanol | 5 | 70 | |
| 8a | Acetylacetone | Acetic Acid | 10 | 80 | |
| 5a–5m | K₂CO₃ | DMF | 24 (rt) | 60–85 |
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Crystallization : Ethanol or ethanol/water mixtures are effective for precipitating pure solids, as demonstrated for thieno-pyrazol derivatives .
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for polar impurities.
- TLC Monitoring : Employ TLC (e.g., silica GF254, ethyl acetate:hexane 3:7) to track reaction progress and identify fractions .
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- ¹H-NMR : Assign aromatic protons (δ 7.3–8.4 ppm) and methyl groups (δ 2.4–2.8 ppm) based on shifts in and .
- IR Spectroscopy : Confirm carbonyl (C=O, 1605–1719 cm⁻¹) and sulfonamide (S=O, 1150–1250 cm⁻¹) stretches .
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., m/z 414 for C23H18N4O2S) .
Advanced: How can computational methods accelerate reaction design for derivatives?
Methodological Answer:
- Quantum Chemical Calculations : Use software like Gaussian to model reaction pathways and transition states, as applied in ICReDD’s reaction path search methods .
- Machine Learning : Train models on existing reaction data (e.g., solvent effects, yields) to predict optimal conditions for novel analogs.
- DFT Studies : Calculate thermodynamic parameters (ΔG, ΔH) to identify favorable cyclization routes .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Methodological Answer:
- Deuterium Exchange : Differentiate NH protons (disappear in D₂O) from aromatic protons.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., δ 7.3–8.4 ppm) .
- Variable Temperature NMR : Detect dynamic processes (e.g., rotamers) causing splitting .
Advanced: What strategies predict biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like 14-α-demethylase (PDB: 3LD6). confirmed antifungal potential via docking .
- Pharmacophore Modeling : Map critical interactions (e.g., H-bonding with trifluoromethyl group).
- In Vitro Validation : Test against fungal strains (e.g., Candida spp.) using MIC assays .
Q. Table 2: Docking Parameters for 14-α-Demethylase (3LD6)
| Parameter | Value |
|---|---|
| Binding Affinity | -9.2 kcal/mol |
| Key Residues | Tyr140, Leu321 |
| Software | AutoDock Vina |
Advanced: How to elucidate reaction mechanisms for cyclization steps?
Methodological Answer:
- Kinetic Studies : Monitor intermediate formation via in situ IR or HPLC .
- Isotopic Labeling : Use ¹³C-labeled reagents to trace carbon flow in cycloadditions.
- Theoretical Modeling : Propose mechanisms (e.g., [1,3]-dipolar cycloaddition) and validate with DFT .
Advanced: How to address low reproducibility in multi-step syntheses?
Methodological Answer:
- Process Control : Implement PAT (Process Analytical Technology) tools for real-time monitoring .
- DoE (Design of Experiments) : Optimize variables (e.g., stoichiometry, solvent ratios) systematically.
- Scale-Up Protocols : Adjust mixing efficiency and heat transfer for larger batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
